molecular formula C12H17ClN2O2 B13569578 4-(4-Nitrobenzyl)piperidine hydrochloride

4-(4-Nitrobenzyl)piperidine hydrochloride

Cat. No.: B13569578
M. Wt: 256.73 g/mol
InChI Key: NZYDQMWSSIXBAX-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzyl)piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrobenzyl)piperidine hydrochloride typically involves the reaction of piperidine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrobenzyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted piperidines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

4-(4-Nitrobenzyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The piperidine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

    4-Benzylpiperidine: A structurally similar compound with different substituents on the piperidine ring.

    4-(4-Methylbenzyl)piperidine: Another derivative with a methyl group instead of a nitro group.

Uniqueness: 4-(4-Nitrobenzyl)piperidine hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

4-[(4-nitrophenyl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c15-14(16)12-3-1-10(2-4-12)9-11-5-7-13-8-6-11;/h1-4,11,13H,5-9H2;1H

InChI Key

NZYDQMWSSIXBAX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)[N+](=O)[O-].Cl

Origin of Product

United States

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